1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride
Overview
Description
1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride is a chemical compound with the CAS number 2098114-26-0 It is a derivative of piperazin-2-one, featuring a trifluoroethyl group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with piperazin-2-one under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2,2-trifluoroethyl)piperazin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as 1-(2,2,2-trifluoroethyl)piperazine and 3-(2,2,2-trifluoroethyl)piperazin-2-one. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific trifluoroethyl group, which imparts distinct chemical properties and reactivity.
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Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-11-2-1-10-3-5(11)12;/h10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRRTWDKDJKSSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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